Home > Products > Screening Compounds P3614 > 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine - 61552-56-5

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

Catalog Number: EVT-1811553
CAS Number: 61552-56-5
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, one study reported the synthesis of 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine starting from commercially available 3-amino-5-methylpyrazole. [] The researchers treated 3-amino-5-methylpyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate, followed by bromination using N-bromosuccinimide (NBS) in an appropriate solvent.

Molecular Structure Analysis

NMR analysis reveals the presence of characteristic signals corresponding to the protons and carbons in the molecule. [] The bromine atom and methyl group's positions are confirmed by the chemical shifts and coupling constants observed in the NMR spectra.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine undergoes efficient Suzuki-Miyaura cross-coupling reactions with arylboronic acids, catalyzed by palladium catalysts. [] This reaction allows for the introduction of diverse aryl substituents at the 3-position, significantly expanding the structural diversity and potential biological activities of the resulting compounds. [, ]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazolo[1,5-a]pyrimidine scaffold is electronically deficient, making it susceptible to nucleophilic attack. In particular, the 7-position, activated by the electron-withdrawing nitrogen atoms, can undergo SNAr reactions with various nucleophiles. [] This allows for the introduction of diverse substituents at the 7-position, further enhancing the structural diversity of the pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of enzymes such as cAMP phosphodiesterase (PDE). [] The mechanism of PDE inhibition by these compounds is believed to involve the interaction of the pyrazolo[1,5-a]pyrimidine ring system with the active site of the enzyme.

Medicinal Chemistry

  • Antianxiety Agents: Certain 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines have demonstrated anxiolytic effects in animal models, comparable to clinically used benzodiazepines. Notably, these compounds lacked the potentiation of CNS depressant effects observed with benzodiazepines when co-administered with ethanol or barbiturates. []

  • Anti-inflammatory Agents: Research has focused on pyrazolo[1,5-a]pyrimidine derivatives as potential treatments for ischemic stroke. [, ] Specifically, compounds like BIO-7488, an IRAK4 inhibitor, demonstrated potent anti-inflammatory effects and CNS penetration, highlighting their potential for neuroinflammation treatment.

  • Antimicrobial Agents: Several pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. [, , , , ] The incorporation of specific substituents and modifications to the pyrazolo[1,5-a]pyrimidine scaffold has led to compounds with promising antibacterial and antifungal properties.

Material Science

  • Fluorescent Probes: Pyrazolo[1,5-a]pyrimidines can exhibit fluorescence properties, making them suitable for development as fluorescent probes and markers. [] Their use in biochemical and pharmacological studies is a promising area of research.

3-Bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines

Compound Description: This class of compounds, encompassing a range of 3-Bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines with varying alkyl chain lengths, were synthesized and evaluated as in vitro cAMP phosphodiesterase (PDE) inhibitors. []

Relevance: These compounds share the core pyrazolo[1,5-a]pyrimidine structure with 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine. The presence of a bromine atom at the 3-position further strengthens the structural similarity. These compounds differ in the alkyl substituents at the 5- and 7-positions, allowing exploration of structure-activity relationships related to PDE inhibition. []

5,7-di-n-propyl-3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine

Compound Description: Identified as compound 5e in the study, this molecule exhibited the most potent inhibitory activity against both lung and heart PDE. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine. The study highlighted the significance of alkyl chain length for PDE inhibition, with n-propyl groups at the 5- and 7-positions being optimal. []

3-Nitro-5,7-dialkylpyrazolo[1,5-a]pyrimidines

Compound Description: This group of compounds, analogous to the 3-bromo derivatives, features a nitro group at the 3-position of the pyrazolo[1,5-a]pyrimidine core and were also explored for their cAMP PDE inhibitory activity. []

Relevance: These compounds share the core pyrazolo[1,5-a]pyrimidine structure with 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, with variation at the 3-position substituent (nitro instead of bromine). []

3-Ethoxycarbonyl-5,7-dialkylpyrazolo[1,5-a]pyrimidines

Compound Description: This series of compounds, similar to the previous two, bear an ethoxycarbonyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system and were included in the cAMP PDE inhibition studies. []

Relevance: These compounds, like the previous examples, share the core pyrazolo[1,5-a]pyrimidine structure with 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine but differ in the 3-position substituent. This systematic variation allows for probing the impact of different functional groups at this position on biological activity. []

3-Bromo-7-phenoxypyrazolo[1,5-a]pyrimidine

Compound Description: This compound serves as a key intermediate in the synthesis of 3-aryl-7-aminopyrazolopyrimidine derivatives. Its utility lies in the selective substitution of the phenoxy group with various amines, enabling the introduction of diverse substituents at the 7-position. [, ]

Relevance: The structural similarity between 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine and this compound is evident in the shared 3-bromopyrazolo[1,5-a]pyrimidine core. The key distinction lies in the substituent at the 7-position, where a methyl group is replaced by a phenoxy group in this intermediate. This modification allows for further derivatization and exploration of structure-activity relationships. [, ]

3-Arylpyrazolo[1,5-a]pyrimidines

Compound Description: This class of compounds represents a significant group of molecules with potential therapeutic applications, including the potent CRHR1 antagonist R121920 currently undergoing clinical evaluations. []

Relevance: These compounds share the fundamental pyrazolo[1,5-a]pyrimidine structure with 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine. []

N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide

Compound Description: This molecule, designated as compound 6 in the study, served as a pivotal intermediate in synthesizing various pyrazolo[1,5-a]pyrimidine analogs of the systemic fungicide carboxin. []

Relevance: While not strictly a pyrazolo[1,5-a]pyrimidine itself, this compound is a direct precursor and its structure informs the design and synthesis of various pyrazolo[1,5-a]pyrimidines related to 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, particularly in the context of developing new fungicidal agents. []

Properties

CAS Number

61552-56-5

Product Name

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

IUPAC Name

3-bromo-7-methylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3

InChI Key

FCZJIRXUFGLNDK-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=C(C=NN12)Br

Canonical SMILES

CC1=CC=NC2=C(C=NN12)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.